3-(4-Propoxyphenyl)prop-2-enal
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Overview
Description
3-(4-Propoxyphenyl)prop-2-enal is an organic compound belonging to the class of cinnamaldehydes It is characterized by the presence of a prop-2-enal group substituted with a 4-propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propoxyphenyl)prop-2-enal typically involves the reaction of 4-propoxybenzaldehyde with acrolein under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by an aldol condensation to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: 3-(4-Propoxyphenyl)prop-2-enoic acid.
Reduction: 3-(4-Propoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Propoxyphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(4-Propoxyphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl ring may also interact with hydrophobic pockets in biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-enal:
3-(4-Methoxyphenyl)prop-2-enal: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness
3-(4-Propoxyphenyl)prop-2-enal is unique due to the presence of the propoxy group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical and biological properties compared to similar compounds.
Properties
CAS No. |
918831-19-3 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(4-propoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O2/c1-2-10-14-12-7-5-11(6-8-12)4-3-9-13/h3-9H,2,10H2,1H3 |
InChI Key |
NNLBGDDJGRNRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
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